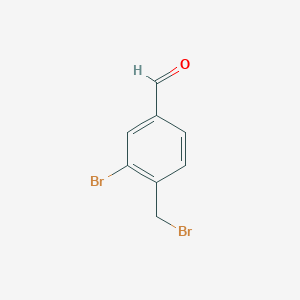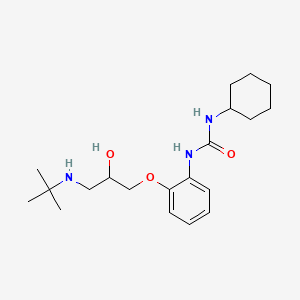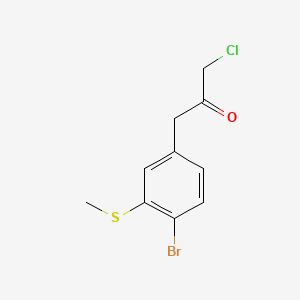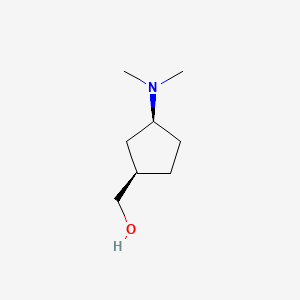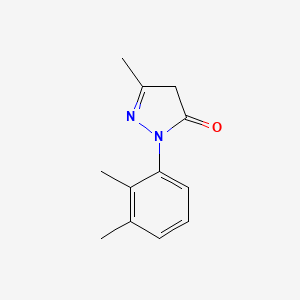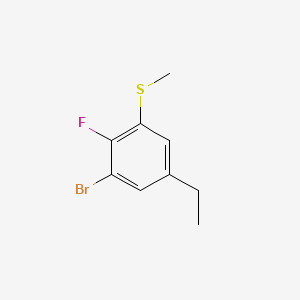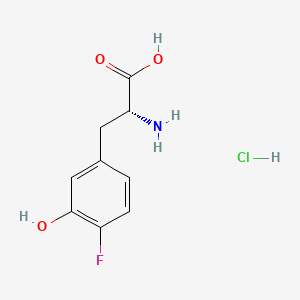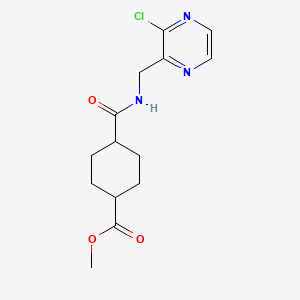
(1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a pyrazine moiety, and a carbamoyl group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced through a nucleophilic substitution reaction using a suitable pyrazine derivative.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or a carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, (1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a potential inhibitor or activator of specific enzymes, providing insights into biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. It can be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its versatility makes it suitable for various industrial applications, including the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of (1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on the cell surface, triggering signaling cascades.
Proteins: The compound can interact with intracellular proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
(1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate: This compound is unique due to its specific combination of functional groups.
(1R,4r)-methyl 4-(((3-bromopyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate: Similar structure but with a bromine atom instead of chlorine.
(1R,4r)-methyl 4-(((3-fluoropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom in the pyrazine ring may influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C14H18ClN3O3 |
|---|---|
分子量 |
311.76 g/mol |
IUPAC 名称 |
methyl 4-[(3-chloropyrazin-2-yl)methylcarbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H18ClN3O3/c1-21-14(20)10-4-2-9(3-5-10)13(19)18-8-11-12(15)17-7-6-16-11/h6-7,9-10H,2-5,8H2,1H3,(H,18,19) |
InChI 键 |
YPWACXXBOXNHOU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC(CC1)C(=O)NCC2=NC=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


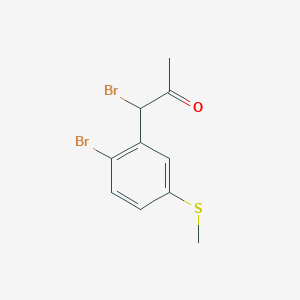
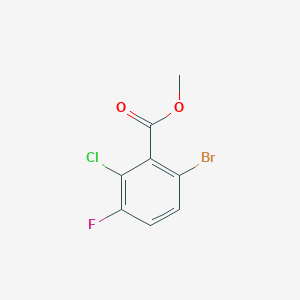
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
